Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
説明
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 885270-84-8) is a spirocyclic amine derivative with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . Its structure features a bicyclic system where a six-membered diaza ring is fused to a three-membered ring, creating a rigid scaffold. Key physicochemical properties include a predicted boiling point of 301.3±35.0°C, density of 1.10±0.1 g/cm³, and pKa of 10.65±0.20 . The compound is classified as an irritant (HazardClass IRRITANT) and is widely used as a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial and antitumor agents .
特性
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOQJJFPYXAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-84-8 | |
| Record name | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps :
Starting Material: N-Boc-protected azetidine-3-one.
Reaction: The initial Horner-Wadsworth-Emmons olefination proceeds in high yield to give an α,β-unsaturated ester.
Cyclization: The ester undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds under basic conditions to form substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like N-methyl-2-pyrrolidone (NMP) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products:
Substitution Products: Various substituted diazaspiro compounds.
Hydrolysis Products: The corresponding carboxylic acid derivative.
科学的研究の応用
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is used in the synthesis of several biologically active compounds :
Ketohexokinase (KHK) Inhibitors: Potential medical applications for treating diabetes and obesity.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: Used in cancer research.
Rho-associated Protein Kinase (ROCK) Inhibitors: Applications in cardiovascular diseases.
作用機序
The mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate involves its role as a precursor in the synthesis of enzyme inhibitors . These inhibitors target specific enzymes and proteins, modulating their activity and affecting various metabolic and signaling pathways. For example, KHK inhibitors reduce fructose metabolism, which can help manage diabetes .
類似化合物との比較
Comparison with Similar Compounds
The following table compares tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with structurally related spirocyclic derivatives, emphasizing key differences in substituents, molecular properties, and applications:
Structural and Functional Differences
Substituent Effects: The benzyl-substituted derivative (CAS 1352926-14-7) introduces aromatic bulk, enhancing π-π interactions in drug-receptor binding . Fluorinated analogs (e.g., CAS 2385017-21-8) leverage fluorine's electronegativity to improve metabolic stability and bioavailability . Oxalate salts (e.g., CAS 1041026-71-4) address solubility challenges, critical for intravenous formulations .
Synthetic Accessibility :
- The parent compound is synthesized via microwave-assisted coupling (55–85% yields) , whereas benzyl derivatives require hydrazine-mediated ring closure .
- Fluorinated versions often involve late-stage fluorination or difluoromethylation, requiring specialized reagents .
Biological Activity: The benzimidazole-cyanobenzyl derivative (56c) showed potent antimalarial activity (purity: 98%, LC-MS: m/z = 418.2 [M+H]⁺) . Compound 99 (tert-butyl 6-(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoyl)-2,6-diazaspiro[3.4]octane-2-carboxylate) demonstrated 85% yield and 98% purity, highlighting its role as a kinase inhibitor intermediate .
生物活性
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (TBDA) is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TBDA is characterized by its spirocyclic structure, which includes two nitrogen atoms within a bicyclic framework. Its molecular formula is with a molecular weight of approximately 212.29 g/mol. The unique architecture of TBDA contributes to its reactivity and interaction with biological systems.
Biological Activity
Research indicates that TBDA exhibits significant biological activity through multiple mechanisms:
- Melanin Concentrating Hormone Receptor Antagonism : TBDA acts as an antagonist for melanin concentrating hormone receptors (MCH-1R), which are implicated in metabolic disorders such as obesity and diabetes.
-
Enzyme Inhibition : TBDA has been identified as an inhibitor of key metabolic enzymes, including:
- Ketohexokinase (KHK) : Inhibiting KHK can alter fructose metabolism, potentially offering therapeutic benefits for managing diabetes and obesity.
- Nicotinamide Phosphoribosyltransferase (NAMPT) : This inhibition may influence NAD+ biosynthesis, linking it to neurodegenerative diseases and cancer.
- Rho-associated Protein Kinase (ROCK) : Inhibiting ROCK suggests potential applications in cancer therapy due to its role in cell proliferation and survival pathways.
TBDA's mechanism of action primarily involves the modulation of enzyme activity and receptor interactions. By binding to the active sites of targeted enzymes, TBDA prevents substrate binding and subsequent catalytic activity. This inhibition can lead to altered biochemical pathways associated with energy metabolism and cell signaling.
Case Studies and Experimental Data
Several studies have focused on the biological activity of TBDA, highlighting its potential applications in drug development:
- In vitro Studies : Laboratory research has demonstrated that derivatives of TBDA effectively inhibit KHK and NAMPT activities, leading to significant changes in metabolic pathways related to energy utilization.
- Pharmacokinetics : Investigations into the pharmacokinetics of TBDA derivatives are ongoing to assess their bioavailability and therapeutic potential in clinical settings.
- Comparative Analysis : A comparative study of structurally similar compounds shows that TBDA stands out due to its specific spirocyclic structure and targeted biological activities against key metabolic enzymes.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | Structure | Exhibits different biological activities due to ketone presence |
| Tert-butyl 2,7-diazaspiro[3.4]octane-7-carboxylate | Structure | Potentially different pharmacological profiles due to structural variations |
| Dihydroisoindolecarboxamide derivatives | Structure | Focused on different therapeutic targets like ROCK inhibition |
Applications in Drug Development
The unique properties of TBDA make it a valuable candidate for further exploration in medicinal chemistry:
- Metabolic Disorders : Its role as a KHK inhibitor positions it as a potential therapeutic agent for diabetes and obesity management.
- Cancer Therapy : The inhibition of NAMPT and ROCK suggests possible applications in treating various cancers, warranting further investigation into its efficacy and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
